
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and methylpropanone groups
Méthodes De Préparation
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: Research has explored its potential as a lead compound for developing new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one can be compared with other pyrazole derivatives, such as:
1-(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: This compound has similar structural features but differs in its functional group, which can lead to different reactivity and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct substituents, offering unique properties and uses in chemical synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9(12)8-5-7(3)10-11(8)4/h5-6H,1-4H3 |
Clé InChI |
DBMRKVFLAZUENU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)
![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
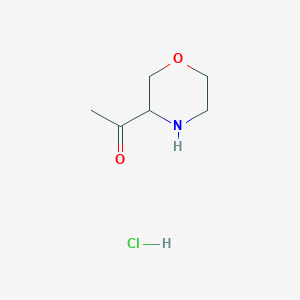

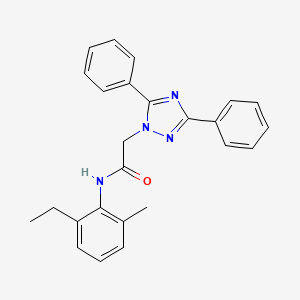
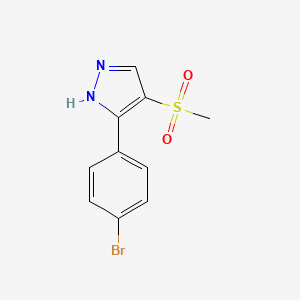
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
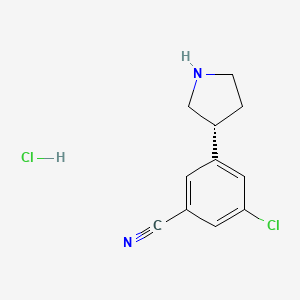
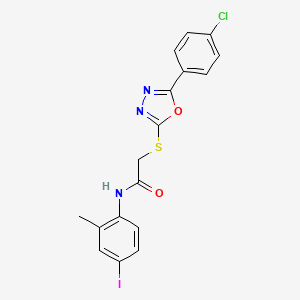

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

